

Investigating Inflammation Models with SKF 91488 Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *SKF 91488 dihydrochloride*

Cat. No.: *B15589098*

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Abstract

SKF 91488 dihydrochloride is a potent and non-competitive inhibitor of histamine N-methyltransferase (HNMT), a key enzyme responsible for the intracellular degradation of histamine. By inhibiting HNMT, **SKF 91488 dihydrochloride** effectively increases the concentration of histamine in tissues, thereby potentiating its biological effects. This property makes it a valuable pharmacological tool for investigating the role of histamine in various physiological and pathological processes, particularly in the context of inflammation. This document provides detailed application notes and experimental protocols for utilizing **SKF 91488 dihydrochloride** in both in vitro and in vivo inflammation models.

Introduction

Histamine is a crucial mediator of inflammatory and immune responses. Its effects are mediated through four distinct G protein-coupled receptors: H1, H2, H3, and H4. The specific outcome of histamine signaling is dependent on the receptor subtype engaged and the cell type involved, leading to a complex and sometimes opposing regulation of inflammation. For instance, activation of the H1 receptor is typically associated with pro-inflammatory responses, while H2 receptor activation can have anti-inflammatory effects. The H4 receptor is also prominently involved in inflammatory cell chemotaxis and cytokine production.

SKF 91488 dihydrochloride, by preventing histamine degradation, allows for a sustained and elevated level of endogenous histamine, providing a powerful method to study the downstream consequences of enhanced histaminergic signaling in inflammatory conditions. Its use can help elucidate the contribution of histamine to disease pathogenesis and explore the therapeutic potential of modulating histamine pathways.

Mechanism of Action

SKF 91488 dihydrochloride acts as a strong inhibitor of histamine N-methyltransferase (HNMT).^{[1][2][3]} HNMT is a cytosolic enzyme that catalyzes the methylation of histamine to N-tele-methylhistamine, rendering it inactive. By blocking this enzymatic activity, **SKF 91488 dihydrochloride** leads to an accumulation of intracellular histamine. This elevated histamine can then act on its receptors, influencing a variety of cellular processes relevant to inflammation.

Data Presentation

The following table summarizes the key properties of **SKF 91488 dihydrochloride** based on available data. Due to the limited specific quantitative data in the public domain regarding its use in inflammation models, this table focuses on its primary pharmacological characteristics.

Parameter	Value	Reference
IUPAC Name	4-(dimethylamino)butyl carbamimidothioate dihydrochloride	[4]
Synonyms	Homodimaprit dihydrochloride	[5]
Molecular Formula	C7H19Cl2N3S	[4]
Molecular Weight	248.21 g/mol	[1][4]
Mechanism of Action	Non-competitive inhibitor of histamine N-methyltransferase (HNMT)	[5]
Ki Value	0.9 μ M	[5]
Solubility	Soluble in DMSO to 75 mM	[6]

Experimental Protocols

In Vitro Model: Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the use of **SKF 91488 dihydrochloride** to investigate the effect of elevated endogenous histamine on cytokine production by human PBMCs.

Materials:

- **SKF 91488 dihydrochloride**
- Ficoll-Paque PLUS
- Roswell Park Memorial Institute (RPMI) 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS)
- Phosphate Buffered Saline (PBS)
- Human whole blood
- 96-well cell culture plates
- ELISA kits for TNF- α , IL-6, and IL-10

Procedure:

- **PBMC Isolation:** Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
- **Cell Culture:** Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 96-well plate at a density of 1×10^6 cells/mL.

- **SKF 91488 Dihydrochloride Treatment:** Prepare a stock solution of **SKF 91488 dihydrochloride** in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 μ M to 100 μ M. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
- **Inflammatory Challenge:** Following pre-incubation, stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response. Include appropriate controls: vehicle control (DMSO), LPS-only control, and **SKF 91488 dihydrochloride**-only controls.
- **Incubation:** Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Supernatant Collection:** After incubation, centrifuge the plate and collect the cell-free supernatant.
- **Cytokine Quantification:** Measure the concentrations of TNF- α , IL-6 (pro-inflammatory), and IL-10 (anti-inflammatory) in the supernatants using specific ELISA kits, following the manufacturer's protocols.

Data Analysis:

Compare the cytokine levels in the **SKF 91488 dihydrochloride**-treated groups with the LPS-only control. A significant change in cytokine production in the presence of the HNMT inhibitor would indicate a modulatory role for endogenous histamine in the inflammatory response of PBMCs.

In Vivo Model: Carrageenan-Induced Paw Edema in Mice

This protocol outlines the use of **SKF 91488 dihydrochloride** to assess the impact of increased histamine levels on an acute inflammatory response in mice.

Materials:

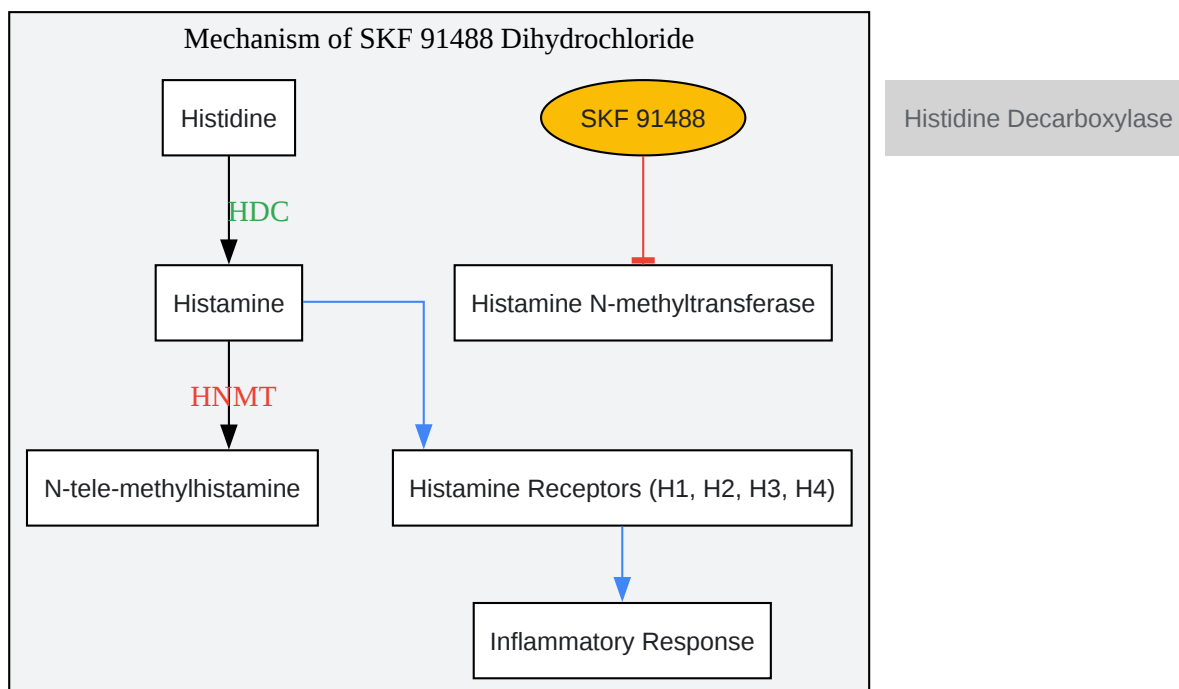
- **SKF 91488 dihydrochloride**
- Male C57BL/6 mice (8-10 weeks old)
- Lambda-Carrageenan

- Sterile saline solution
- Pletysmometer or digital calipers
- Animal balance

Procedure:

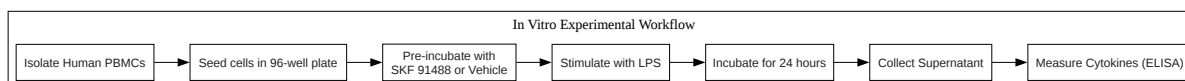
- **Animal Acclimatization:** Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
- **Compound Administration:** Prepare a solution of **SKF 91488 dihydrochloride** in sterile saline. Administer the compound to the mice via intraperitoneal (i.p.) injection at doses ranging from 1 mg/kg to 20 mg/kg. Administer sterile saline to the control group.
- **Induction of Inflammation:** One hour after compound administration, inject 50 μ L of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse.
- **Measurement of Paw Edema:** Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-carrageenan injection.
- **Data Analysis:** Calculate the percentage increase in paw volume for each mouse at each time point relative to its baseline measurement. Compare the paw edema in the **SKF 91488 dihydrochloride**-treated groups with the saline-treated control group. A significant alteration in the inflammatory response will suggest that histamine plays a role in this model of acute inflammation.

Visualizations



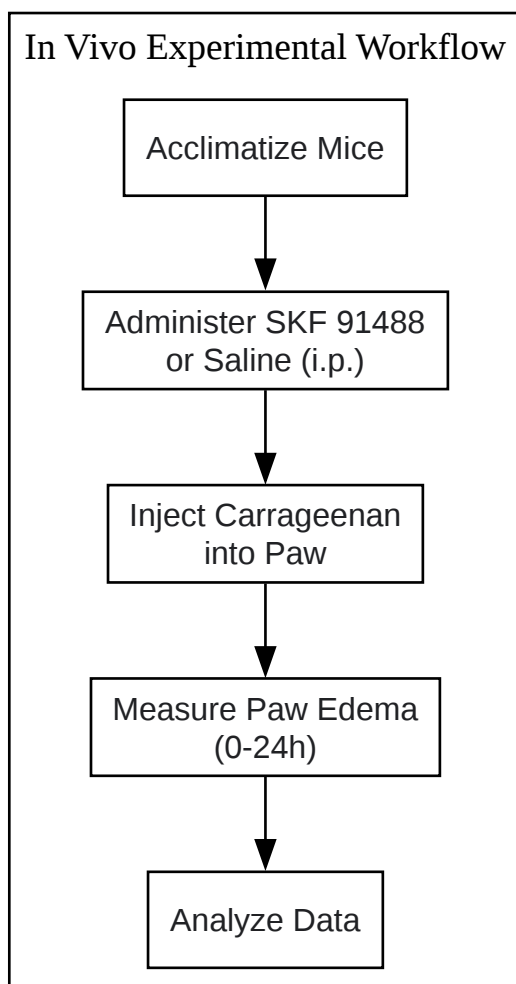
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Caption: Mechanism of action of **SKF 91488 dihydrochloride**.



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Caption: In Vitro experimental workflow using SKF 91488.



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